
7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid” typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative that contains sulfonic acid groups. This step forms the azo linkage (-N=N-).
Substitution Reactions:
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:
Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates and the final product.
pH Adjustment: Adjusting the pH to optimize the yield and purity of the compound.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group or other functional groups are oxidized to form new products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of aromatic amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Catalysts: Acidic or basic catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.
Analytical Chemistry: Employed in various analytical techniques to detect and quantify other substances.
Biology
Biological Staining: Used as a staining agent in microscopy to highlight specific structures in biological tissues.
Medicine
Drug Development: Investigated for potential use in drug delivery systems due to its ability to bind to specific targets.
Industry
Textile Industry: Used as a dye for fabrics due to its vibrant color and stability.
Food Industry: Employed as a food colorant in some applications.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Binding to Targets: The azo group and other functional groups can bind to specific molecular targets, such as proteins or nucleic acids.
Pathways Involved: The binding can trigger specific biochemical pathways, leading to the desired effects, such as staining or drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: Another azo dye with similar structural features but different functional groups.
Congo Red: A well-known azo dye used in various applications, including biological staining.
Uniqueness
“7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid” is unique due to the presence of dibromo-oxopropyl and aminocarbonyl groups, which impart specific properties and reactivity to the compound.
Propiedades
Número CAS |
93804-41-2 |
|---|---|
Fórmula molecular |
C20H17Br2N5O8S2 |
Peso molecular |
679.3 g/mol |
Nombre IUPAC |
7-[[2-(carbamoylamino)-4-(2,3-dibromopropanoylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C20H17Br2N5O8S2/c21-9-15(22)19(28)24-11-3-4-16(17(7-11)25-20(23)29)27-26-12-2-1-10-5-13(36(30,31)32)8-18(14(10)6-12)37(33,34)35/h1-8,15H,9H2,(H,24,28)(H3,23,25,29)(H,30,31,32)(H,33,34,35) |
Clave InChI |
GBBWRQRYVUWYQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=C(C=C(C=C3)NC(=O)C(CBr)Br)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


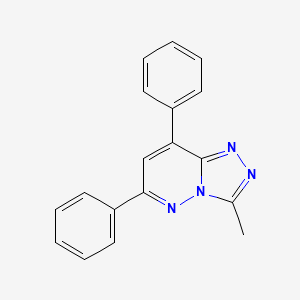

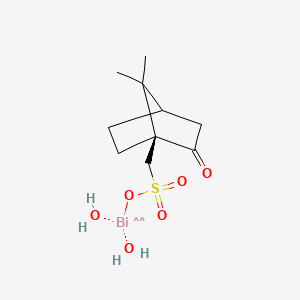
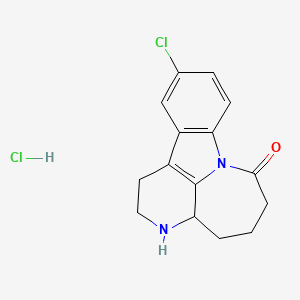

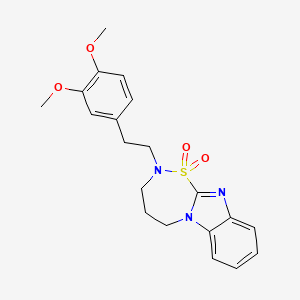


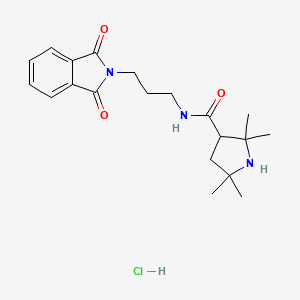
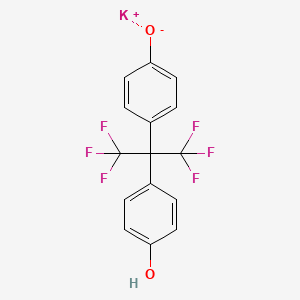

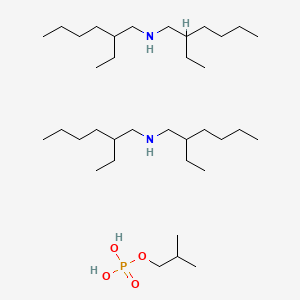
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)

